Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-
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Overview
Description
Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, pyridinyl, and nitro groups. These substitutions confer specific chemical properties and reactivity, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- typically involves multi-step organic reactions. One common method starts with the chlorination of benzamide, followed by nitration and subsequent coupling with a pyridinyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems ensures consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amines.
Substitution: Halogen atoms can be replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- 2-chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)benzamide
- 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea
Uniqueness
Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required .
Properties
CAS No. |
647853-00-7 |
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Molecular Formula |
C18H11Cl2N3O4 |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
2-chloro-N-[4-(6-chloropyridin-2-yl)oxyphenyl]-5-nitrobenzamide |
InChI |
InChI=1S/C18H11Cl2N3O4/c19-15-9-6-12(23(25)26)10-14(15)18(24)21-11-4-7-13(8-5-11)27-17-3-1-2-16(20)22-17/h1-10H,(H,21,24) |
InChI Key |
QVLHKKZTZCKVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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